REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:7][C:8]1=[N:13][C:12]([CH3:14])([c:15]2[c:16]([F:28])[cH:17][c:18]([F:27])[c:19](-[c:21]3[cH:22][n:23][cH:24][n:25][cH:26]3)[cH:20]2)[CH2:11][CH2:10][S:9]1)([CH3:5])([CH3:6])[CH3:29].[Cl:31][CH2:32][Cl:33].[ClH:30]>>[NH2:7][C:8]1=[N:13][C:12]([CH3:14])([c:15]2[c:16]([F:28])[cH:17][c:18]([F:27])[c:19](-[c:21]3[cH:22][n:23][cH:24][n:25][cH:26]3)[cH:20]2)[CH2:11][CH2:10][S:9]1
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Name
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CC(C)(C)OC(=O)NC1=NC(C)(c2cc(-c3cncnc3)c(F)cc2F)CCS1
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1=NC(C)(c2cc(-c3cncnc3)c(F)cc2F)CCS1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(c2cc(-c3cncnc3)c(F)cc2F)CCSC(N)=N1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:7][C:8]1=[N:13][C:12]([CH3:14])([c:15]2[c:16]([F:28])[cH:17][c:18]([F:27])[c:19](-[c:21]3[cH:22][n:23][cH:24][n:25][cH:26]3)[cH:20]2)[CH2:11][CH2:10][S:9]1)([CH3:5])([CH3:6])[CH3:29].[Cl:31][CH2:32][Cl:33].[ClH:30]>>[NH2:7][C:8]1=[N:13][C:12]([CH3:14])([c:15]2[c:16]([F:28])[cH:17][c:18]([F:27])[c:19](-[c:21]3[cH:22][n:23][cH:24][n:25][cH:26]3)[cH:20]2)[CH2:11][CH2:10][S:9]1
|
Name
|
CC(C)(C)OC(=O)NC1=NC(C)(c2cc(-c3cncnc3)c(F)cc2F)CCS1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1=NC(C)(c2cc(-c3cncnc3)c(F)cc2F)CCS1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(c2cc(-c3cncnc3)c(F)cc2F)CCSC(N)=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |